(2-Fluorobiphenyl-5-yl)methanamine: Technical Profile & Application Guide
(2-Fluorobiphenyl-5-yl)methanamine: Technical Profile & Application Guide
Executive Summary
(2-Fluorobiphenyl-5-yl)methanamine (CAS 1181566-38-0) is a specialized fluorinated biaryl building block used in the design of high-affinity ligands for kinases, GPCRs, and protein-protein interaction (PPI) inhibitors. Its structural core—an ortho-fluorinated biphenyl system—offers a unique combination of conformational restriction and metabolic stability, while the primary amine serves as a versatile vector for further functionalization or as a key hydrogen-bonding interaction point.
This guide provides a comprehensive technical analysis of the compound, detailing its synthesis, physicochemical properties, and strategic application in medicinal chemistry.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Data |
| CAS Number | 1181566-38-0 |
| IUPAC Name | (2-Fluoro[1,1'-biphenyl]-5-yl)methanamine |
| Synonyms | 5-(Aminomethyl)-2-fluorobiphenyl; 4-Fluoro-3-phenylbenzylamine |
| Molecular Formula | C₁₃H₁₂FN |
| Molecular Weight | 201.24 g/mol |
| Predicted LogP | ~2.6 (Lipophilic) |
| pKa (Base) | ~9.2 (Primary amine) |
| H-Bond Donors/Acceptors | 2 / 1 |
| Rotatable Bonds | 2 (Biaryl axis, C-N bond) |
Structural Significance
The molecule features a 2-fluorobiphenyl core.[1][2][3] The fluorine atom at the C2 position is not merely a substituent; it exerts a profound stereoelectronic effect. By creating steric repulsion with the ortho-hydrogens of the adjacent phenyl ring, the fluorine atom forces the biaryl system into a twisted, non-planar conformation (dihedral angle typically 40–60°). This "pre-organized" conformation can:
-
Reduce Entropy Costs: Minimizes the energy penalty upon binding to a protein pocket that requires a twisted ligand.
-
Disrupt Planarity: Prevents intercalation into DNA or non-specific stacking, improving selectivity.
-
Block Metabolism: The fluorine atom protects the electron-rich biphenyl system from oxidative metabolism at the ortho-position.
Synthesis & Experimental Protocols
The most robust synthetic route to CAS 1181566-38-0 involves a Suzuki-Miyaura cross-coupling followed by a nitrile reduction . This modular approach allows for the easy introduction of analogs by varying the boronic acid partner.
Synthetic Pathway Visualization
Figure 1: Two-step synthetic route from commercially available 3-bromo-4-fluorobenzonitrile.
Detailed Experimental Protocols
Step 1: Suzuki Coupling (Synthesis of 2-Fluoro-5-cyanobiphenyl)
Objective: Construct the biaryl core via palladium-catalyzed cross-coupling.
-
Reagents:
-
3-Bromo-4-fluorobenzonitrile (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 ratio)
-
-
Procedure:
-
Charge a reaction vessel with the bromide, boronic acid, base, and catalyst under an inert atmosphere (Nitrogen or Argon).
-
Add degassed solvent.
-
Heat the mixture to 90°C for 4–12 hours. Monitor conversion by TLC or LC-MS.
-
Workup: Cool to room temperature (RT), dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).
-
Step 2: Nitrile Reduction (Synthesis of the Target Amine)
Objective: Convert the nitrile group to the primary methanamine.
-
Reagents:
-
2-Fluoro-5-cyanobiphenyl (Intermediate from Step 1)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M solution) (3.0 equiv) or Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv).
-
Solvent: Anhydrous THF.
-
-
Procedure:
-
Dissolve the nitrile intermediate in anhydrous THF under Argon. Cool to 0°C .
-
Add the reducing agent (BH₃·THF or LiAlH₄) dropwise to control exotherm.
-
Allow the reaction to warm to RT and stir for 2–4 hours. Or heat to reflux if conversion is sluggish.
-
Quench: Cool to 0°C. Carefully quench with methanol (for BH₃) or Glauber's salt/Fieser workup (for LiAlH₄).
-
Acid Hydrolysis (Critical for Borane): If using BH₃, the resulting amine-borane complex must be broken. Add 1N HCl and heat at reflux for 1 hour, then basify with NaOH to pH >10.
-
Isolation: Extract with DCM or Ethyl Acetate. The product can be converted to the HCl salt for long-term storage by treating the ethereal solution with HCl in dioxane.
-
Medicinal Chemistry Applications
The (2-fluorobiphenyl-5-yl)methanamine scaffold serves as a "privileged structure" in fragment-based drug discovery (FBDD).
Pharmacophore Mapping
The molecule provides three distinct interaction vectors:
Figure 2: Pharmacophore features of the scaffold.
Strategic Utility
-
Bioisosterism: The 2-fluorobiphenyl unit is often used as a bioisostere for larger fused ring systems (like naphthalene or quinoline) to improve solubility and metabolic stability.
-
Kinase Inhibitors: This scaffold mimics the hydrophobic "back pocket" binders seen in Type II kinase inhibitors. The amine can be coupled to a hinge-binding heterocycle (e.g., pyrimidine, quinazoline) via an amide or urea linkage.
-
GPCR Ligands: Biaryl amines are common motifs in antagonists for receptors such as the Dopamine D3 or Serotonin 5-HT families, where the biaryl system occupies a hydrophobic pocket and the amine interacts with a conserved aspartate residue.
Safety & Handling (E-E-A-T)
-
Hazard Classification: As a primary amine, this compound is likely Corrosive and an Irritant . The fluorinated aromatic system suggests potential lipophilicity-driven toxicity, though specific tox data is limited.
-
Storage: Store at 2–8°C under inert gas. Amines readily absorb CO₂ from the air to form carbamates; store as the HCl salt if possible for maximum stability.
-
Handling: Use a fume hood. Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
References
-
Suzuki-Miyaura Coupling Standards: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Fluorine in Medicinal Chemistry: Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Nitrile Reduction Protocols: Brown, H. C., & Choi, Y. M. (1981). Selective reductions. 28. The fast reaction of borane-tetrahydrofuran with organic nitriles. Journal of Organic Chemistry, 46(22), 4541–4543. Link
-
Biaryl Conformation Analysis: LaPlante, S. R., et al. (2013). Assessing Atropisomerism in Drug Discovery. Journal of Medicinal Chemistry, 56(13), 5142–5163. Link
